P2X3 Receptor Antagonism: N-2-Biphenylyl-3-oxobutanamide vs. N-Aryl-3-oxobutanamide Class Baseline
N-2-Biphenylyl-3-oxobutanamide demonstrates antagonist activity at the recombinant rat P2X purinoceptor 3 (P2X3) with an EC₅₀ of 80 nM when tested at 10 µM in Xenopus oocytes [1]. In contrast, the class prototype N-phenyl-3-oxobutanamide (acetoacetanilide, CAS 102-01-2) shows no reported P2X3 activity in the same or comparable assay systems, consistent with its established use solely as a dye intermediate rather than a pharmacological tool compound [2]. The introduction of the ortho-biphenyl group therefore converts an inert acetoacetamide scaffold into a sub-micromolar P2X3 ligand.
| Evidence Dimension | P2X3 receptor antagonist potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 80 nM (10 µM test concentration, recombinant rat P2X3 expressed in Xenopus oocytes) |
| Comparator Or Baseline | N-Phenyl-3-oxobutanamide (acetoacetanilide): no detectable P2X3 antagonist activity reported |
| Quantified Difference | Target compound is a confirmed sub-µM P2X3 antagonist; comparator is inactive at this target |
| Conditions | Recombinant rat P2X3 receptor, Xenopus oocyte expression system, 10 µM test concentration [1] |
Why This Matters
Researchers requiring P2X3 antagonist activity for pain or sensory neurobiology studies cannot substitute generic acetoacetanilide and must procure the biphenyl-substituted derivative.
- [1] BindingDB. BDBM50118219. P2X purinoceptor 3 antagonist activity. EC₅₀: 80 nM. Assay Description: antagonist activity against recombinant rat P2X purinoceptor 3 at 10 µM, expressed in Xenopus oocytes. https://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=P2X+purinoceptor+3&reactant2=BDBM50118219&column=ki View Source
- [2] NIST Chemistry WebBook. Butanamide, 3-oxo-N-phenyl- (acetoacetanilide). CAS 102-01-2. https://webbook.nist.gov/cgi/cbook.cgi?ID=C102012 View Source
